molecular formula C9H14N2OS B3234687 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol CAS No. 1353980-09-2

2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol

Cat. No. B3234687
CAS RN: 1353980-09-2
M. Wt: 198.29 g/mol
InChI Key: HIIHIUZMPMORMC-UHFFFAOYSA-N
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Description

2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol, also known as CTME, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTME is a small molecule that belongs to the class of thiazole compounds and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound also inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol is its broad range of pharmacological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, anti-tumor, antifungal, and antibacterial activities. Furthermore, this compound has been shown to have a relatively low toxicity profile, making it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore the use of this compound as a potential anticancer agent. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for drug development.

Scientific Research Applications

2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to exhibit potent antifungal and antibacterial activities. Furthermore, this compound has been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[cyclopropyl(1,3-thiazol-5-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-4-3-11(8-1-2-8)6-9-5-10-7-13-9/h5,7-8,12H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIHIUZMPMORMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233760
Record name Ethanol, 2-[cyclopropyl(5-thiazolylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353980-09-2
Record name Ethanol, 2-[cyclopropyl(5-thiazolylmethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[cyclopropyl(5-thiazolylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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